molecular formula C8H15ClO B077192 2-Methylheptanoyl chloride CAS No. 13751-83-2

2-Methylheptanoyl chloride

Cat. No. B077192
CAS RN: 13751-83-2
M. Wt: 162.66 g/mol
InChI Key: YKPOJBPJGIYSCL-UHFFFAOYSA-N
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Description

2-Methylheptanoyl chloride is a chemical compound with the molecular formula C8H15ClO. It has a molecular weight of 162.66 g/mol . It is also known by other names such as 2-methyl-heptanoic acid chloride and 2-methylheptanoic acid chloride .


Molecular Structure Analysis

The IUPAC name for 2-Methylheptanoyl chloride is 2-methylheptanoyl chloride. The InChI representation is InChI=1S/C8H15ClO/c1-3-4-5-6-7(2)8(9)10/h7H,3-6H2,1-2H3 and the canonical SMILES representation is CCCCCC©C(=O)Cl .


Physical And Chemical Properties Analysis

2-Methylheptanoyl chloride has a molecular weight of 162.66 g/mol. It has a computed XLogP3-AA value of 3.8, which is a measure of its lipophilicity. It has a hydrogen bond donor count of 0 and a hydrogen bond acceptor count of 1. It has a rotatable bond count of 5. Its exact mass and monoisotopic mass are both 162.0811428 g/mol. Its topological polar surface area is 17.1 Ų. It has a heavy atom count of 10 .

Scientific Research Applications

  • Extraction and Purification Technologies : 2-Methylheptanoyl chloride is explored in the context of microemulsion systems for the extraction of metals like palladium. Such systems demonstrate high selectivity and efficiency in metal extraction, which is significant in the field of separation and purification technologies (Zheng et al., 2016).

  • Biological and Chemical Interactions : The compound's isosteres (structurally similar compounds) have been studied for their physiological action in biological systems, such as inducing alarm behavior in ants, which has implications in understanding chemical signaling and behavior in insects (Metcalf & Metcalf, 1970).

  • Quantitative Risk Assessment : Research has shown that the integration of scientific research into risk assessment, particularly for compounds like 2-Methylheptanoyl chloride, enhances the accuracy and reliability of risk estimates, contributing to better safety and regulatory measures (Clewell, 1995).

  • Chemical Process Design and Control : The compound is studied for its role in alternative gasoline additives, demonstrating the complex trade-offs between reactor and separation costs in chemical process design. This has broader implications for industrial chemistry and engineering (Luyben, 2010).

  • Adsorption Studies : Investigations into the adsorption behavior of 2-Methylheptanoyl chloride on activated carbons offer insights into the material's properties and potential applications in gas separation and purification processes (Jiménez-Cruz et al., 2007).

  • Reactive Extraction Studies : The solvent effects on the reactive extraction of related compounds provide data relevant to chemical engineering and process optimization in industries (Günyeli et al., 2014).

  • Metabolic and Binding Studies : Research on methyl n-amyl ketone, a related compound, and its metabolism and DNA binding properties in biological systems contribute to the understanding of biochemistry and potential toxicological impacts (Albro et al., 1984).

  • Synthesis of Natural Products : The synthesis of natural furan-cyclized diarylheptanoids using related compounds showcases the importance of 2-Methylheptanoyl chloride in synthetic organic chemistry (Secinti & SeÇen, 2015).

properties

IUPAC Name

2-methylheptanoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15ClO/c1-3-4-5-6-7(2)8(9)10/h7H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKPOJBPJGIYSCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(C)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40557780
Record name 2-Methylheptanoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40557780
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methylheptanoyl chloride

CAS RN

13751-83-2
Record name 2-Methylheptanoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40557780
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Employing 5 g. of 2-methylheptanoic acid and 7.6 ml. of oxalyl chloride and using the procedure of Preparation A2, 3.3 g. of the desired product was obtained, b.p. 32°-34 ° C./0.6 torr.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
EC Taylor, K Lenard, B Loev - Tetrahedron, 1967 - Elsevier
… The esters (XVI1Ia-d) of the phenols (XVIa, b) were readily prepared using acetic anhydride, caproyl chloride or 2-methylheptanoyl chloride. All of the esters were crystalline but were …
Number of citations: 10 www.sciencedirect.com
F Martins, S Santos, C Ventura, R Elvas-Leitão… - European journal of …, 2014 - Elsevier
The disturbing emergence of multidrug-resistant strains of Mycobacterium tuberculosis (Mtb) has been driving the scientific community to urgently search for new and efficient …
Number of citations: 127 www.sciencedirect.com
LNJ de Windt, Z Fernández… - … A European Journal, 2022 - Wiley Online Library
… (R)-2-Methylheptanoyl chloride was obtained according to a modified procedure (ee=99 %). n-C-BTA was synthesized as published previously. …

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